REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH:9]1[CH2:21][C:22]([O:24][CH3:25])=[O:23])C1C=CC=CC=1.Cl.[C:27]([O:31][C:32]([O:34]N=C(C1C=CC=CC=1)C#N)=O)([CH3:30])([CH3:29])[CH3:28]>CO>[CH3:25][O:24][C:22]([CH2:21][CH:9]1[NH:8][CH2:13][CH2:12][N:11]([C:32]([O:31][C:27]([CH3:28])([CH3:29])[CH3:30])=[O:34])[CH2:10]1)=[O:23]
|
Name
|
|
Quantity
|
9.78 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CC(=O)OC
|
Name
|
Pd(OH)2—C
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.12 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under hydrogen (30 psi) at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
STIRRING
|
Details
|
the mixture stirred with ice-
|
Type
|
ADDITION
|
Details
|
was added gradually over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred with ice cooling for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined ethyl acetate washes were extracted with 10% aqueous HCl (40 mL)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ethyl acetate (30 mL)
|
Type
|
ADDITION
|
Details
|
by gradual addition of solid K2CO3 (11.8 g)
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (80 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH:9]1[CH2:21][C:22]([O:24][CH3:25])=[O:23])C1C=CC=CC=1.Cl.[C:27]([O:31][C:32]([O:34]N=C(C1C=CC=CC=1)C#N)=O)([CH3:30])([CH3:29])[CH3:28]>CO>[CH3:25][O:24][C:22]([CH2:21][CH:9]1[NH:8][CH2:13][CH2:12][N:11]([C:32]([O:31][C:27]([CH3:28])([CH3:29])[CH3:30])=[O:34])[CH2:10]1)=[O:23]
|
Name
|
|
Quantity
|
9.78 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CC(=O)OC
|
Name
|
Pd(OH)2—C
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.12 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under hydrogen (30 psi) at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
STIRRING
|
Details
|
the mixture stirred with ice-
|
Type
|
ADDITION
|
Details
|
was added gradually over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred with ice cooling for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined ethyl acetate washes were extracted with 10% aqueous HCl (40 mL)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ethyl acetate (30 mL)
|
Type
|
ADDITION
|
Details
|
by gradual addition of solid K2CO3 (11.8 g)
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (80 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |